3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid
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Overview
Description
3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the second position and an ethoxyphenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Another approach involves the use of 1,2,4-triazine methodology, where the initial 5-cyano-1,2,4-triazine is prepared by direct cyanation of the corresponding 1,2,4-triazine 4-oxide. The subsequent aza-Diels–Alder reaction and hydrolysis of the cyano group in sulfuric acid yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly favored due to its scalability and efficiency. The reaction conditions can be optimized to achieve high yields and purity, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted phenyl/pyridine compounds.
Scientific Research Applications
3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and exhibiting biological activities.
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H13NO3/c1-2-18-11-7-5-10(6-8-11)12-4-3-9-15-13(12)14(16)17/h3-9H,2H2,1H3,(H,16,17) |
InChI Key |
LZKPQJQKOCTXOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O |
Origin of Product |
United States |
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